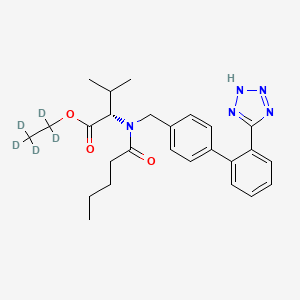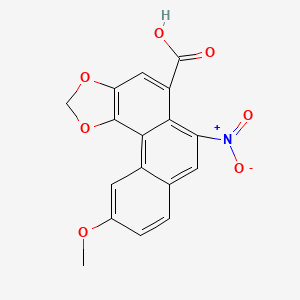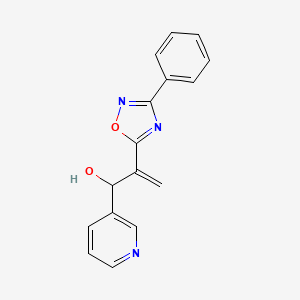
Antiparasitic agent-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antiparasitic agent-4 is a compound used to combat parasitic infections. These infections, caused by various parasites such as protozoa and helminths, pose significant health challenges globally, particularly in tropical and subtropical regions. The compound is designed to target and eliminate parasites, thereby alleviating the symptoms and preventing the spread of parasitic diseases.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antiparasitic agent-4 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The process typically begins with the preparation of a precursor molecule, which undergoes a series of chemical transformations such as alkylation, acylation, and cyclization to form the final product. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same chemical steps as in the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Quality control measures are implemented at various stages to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions: Antiparasitic agent-4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its efficacy and toxicity.
Substitution: Substitution reactions, where one functional group is replaced by another, can modify the compound’s properties and enhance its antiparasitic activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.
Substitution: Various nucleophiles and electrophiles are employed in substitution reactions, often in the presence of catalysts to facilitate the process.
Major Products Formed:
科学的研究の応用
Antiparasitic agent-4 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a model molecule to study reaction mechanisms and develop new synthetic methodologies.
Biology: Researchers use this compound to investigate the biology of parasites and their interactions with host organisms.
Medicine: The compound is explored for its potential to treat various parasitic diseases, including malaria, leishmaniasis, and trypanosomiasis.
Industry: this compound is used in the development of new antiparasitic drugs and formulations, contributing to the advancement of pharmaceutical technologies.
作用機序
The mechanism of action of antiparasitic agent-4 involves targeting specific molecular pathways within the parasite. The compound binds to key enzymes and proteins, disrupting essential processes such as DNA replication, protein synthesis, and cell membrane integrity. This leads to the death of the parasite and the resolution of the infection. The molecular targets and pathways involved include:
Enzyme Inhibition: Inhibition of enzymes critical for parasite survival, such as proteases and kinases.
Membrane Disruption: Disruption of the parasite’s cell membrane, leading to cell lysis and death.
DNA Interference: Interference with DNA replication and repair mechanisms, preventing the parasite from reproducing.
類似化合物との比較
Antiparasitic agent-4 is compared with other similar compounds to highlight its uniqueness and advantages. Similar compounds include:
Imidazole Derivatives: These compounds share a similar chemical scaffold and are used to treat parasitic infections such as toxoplasmosis.
Quinoline Derivatives: Used primarily for malaria treatment, these compounds have a different mechanism of action but similar therapeutic goals.
Benzofuran Derivatives: These compounds are explored for their antiparasitic activity and potential as alternative therapies.
In comparison, this compound offers unique advantages such as higher selectivity, lower toxicity, and broader spectrum of activity against various parasites. Its unique chemical structure and mechanism of action make it a valuable addition to the arsenal of antiparasitic agents.
特性
分子式 |
C16H13N3O2 |
|---|---|
分子量 |
279.29 g/mol |
IUPAC名 |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyridin-3-ylprop-2-en-1-ol |
InChI |
InChI=1S/C16H13N3O2/c1-11(14(20)13-8-5-9-17-10-13)16-18-15(19-21-16)12-6-3-2-4-7-12/h2-10,14,20H,1H2 |
InChIキー |
DIWIKSHBGLXAEL-UHFFFAOYSA-N |
正規SMILES |
C=C(C1=NC(=NO1)C2=CC=CC=C2)C(C3=CN=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


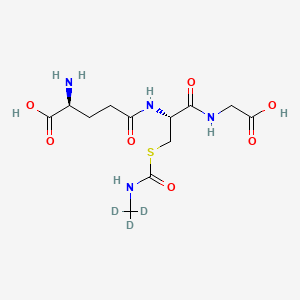
![(E)-3-[1-cyclopropyl-7-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12410326.png)
![(3S)-3-[4-[4-[(4R)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12410337.png)
![[(2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12410343.png)


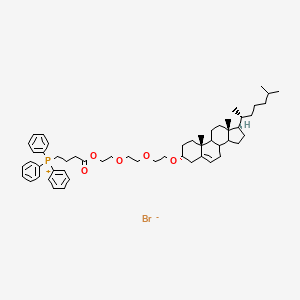

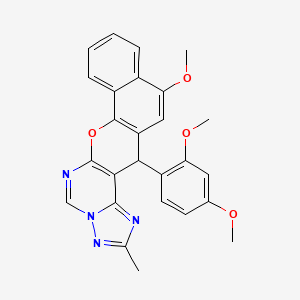
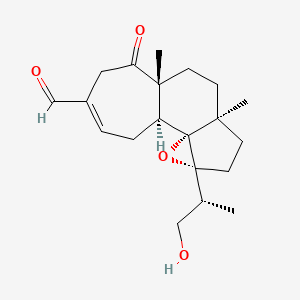
![(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12410389.png)
